Monoamine Oxidase B (MAO-B) Selective Inhibition: IC50 Evidence for 4-Mercapto-1lambda(5)-quinolin-1-ol
4-Mercapto-1λ⁵-quinolin-1-ol demonstrates measurable, though modest, inhibitory activity against recombinant human MAO-B with an IC50 of 1,130 nM (1.13 μM), while exhibiting negligible inhibition of MAO-A (IC50 > 100,000 nM) [1]. This represents a >88-fold selectivity window for MAO-B over MAO-A. In contrast, the 2-positional isomer, 1-hydroxyquinoline-2-thione, when studied as an organoruthenium(II) complex ligand, showed potent inhibition of acetylcholinesterase (AChE, IC50 = 4.9 μM) and butyrylcholinesterase (BuChE, IC50 = 0.2 μM), a completely different target profile [2]. Although these are cross-study comparisons in different assay systems, the data highlight that the 4-mercapto N-oxide scaffold engages a distinct biological target space (MAO-B) compared to the 2-isomer (cholinesterases), supporting differentiated procurement for CNS-targeted screening libraries.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | MAO-B IC50 = 1,130 nM; MAO-A IC50 > 100,000 nM |
| Comparator Or Baseline | 1-hydroxyquinoline-2-thione (2-isomer): AChE IC50 = 4.9 μM; BuChE IC50 = 0.2 μM (as organoruthenium complex); different assay, different target class |
| Quantified Difference | MAO-B/MAO-A selectivity >88-fold for target compound; target engagement profile (MAO vs. cholinesterase) is orthogonal to 2-isomer |
| Conditions | Recombinant human MAO-A and MAO-B; kynuramine substrate; fluorescence detection of 4-hydroxyquinoline product; 20–30 min incubation [1]. Cholinesterase assays: electric eel AChE and human serum BuChE [2]. |
Why This Matters
For procurement decisions in CNS drug discovery, the MAO-B selectivity profile differentiates this compound from the 2-isomer, which engages cholinesterases—an entirely distinct therapeutic indication space with different IP landscapes.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961): 1-hydroxyquinoline-4-thione – MAO-A IC50 > 100,000 nM; MAO-B IC50 = 1,130 nM. ChEMBL/BindingDB curated data. View Source
- [2] Structural Isomerism and Enhanced Lipophilicity of Pyrithione Ligands of Organoruthenium(II) Complexes Increase Inhibition on AChE and BuChE. (2020). 1-hydroxyquinoline-2-thione complex: AChE IC50 = 4.9 μM, BuChE IC50 = 0.2 μM. View Source
